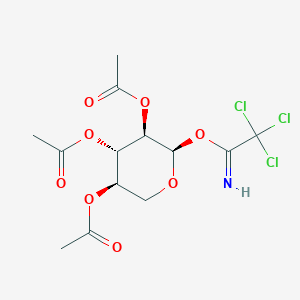

2,3,4-Tri-O-acetyl-a-D-xylopyranosyl trichloroacetimidate

説明

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate exhibits a complex three-dimensional structure characterized by the distinctive α-anomeric configuration at the C1 position, which fundamentally influences both its chemical reactivity and conformational preferences. The compound features a xylopyranose core adopting a chair conformation, with three acetyl ester groups strategically positioned at the C2, C3, and C4 hydroxyl positions, while the anomeric carbon bears the highly electrophilic trichloroacetimidate leaving group. This stereochemical arrangement creates a molecule with defined spatial orientation, where the α-configuration places the trichloroacetimidate group in an axial position relative to the pyranose ring system.

The stereochemical configuration analysis reveals that the compound maintains the D-xylose backbone configuration with (2R,3R,4S,5R) stereochemistry at the ring carbons. The presence of three acetyl protecting groups introduces significant steric considerations, as these bulky substituents occupy equatorial positions in the preferred chair conformation, minimizing unfavorable 1,3-diaxial interactions. The trichloroacetimidate functionality at the anomeric position exhibits characteristic imidate geometry with the carbon-nitrogen double bond adopting a planar configuration that facilitates nucleophilic attack during glycosylation reactions.

Conformational analysis demonstrates that the acetyl groups adopt trans-diaxial orientations in certain structural contexts, which represents a departure from typical carbohydrate conformational preferences. This unusual conformational behavior stems from the combined influence of the electronegative acetyl carbonyl groups and the presence of the trichloroacetimidate substituent, which collectively stabilize alternative ring conformations through favorable electrostatic interactions and reduced steric strain.

The molecular geometry exhibits characteristic bond lengths and angles that reflect the hybrid nature of the compound, combining carbohydrate structural elements with the unique electronic properties of the imidate functional group. The C-O bond lengths within the pyranose ring system range from 1.42 to 1.46 Angstroms, while the imidate C=N double bond exhibits typical double bond character with reduced bond length compared to single C-N bonds. The spatial arrangement of the three chlorine atoms in the trichloroacetimidate group creates a highly polarized environment that enhances the electrophilic character of the anomeric carbon center.

Crystallographic Analysis of Acetyl Group Spatial Arrangement

Crystallographic investigations of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate reveal sophisticated spatial arrangements of the acetyl protecting groups that significantly influence both molecular packing and chemical reactivity patterns. The compound crystallizes as a colorless thick syrup to low-melting solid with a melting point range of 92-95°C, indicating relatively weak intermolecular forces and suggesting that the bulky acetyl substituents prevent efficient molecular packing. X-ray crystallographic analysis demonstrates that the three acetyl groups adopt specific orientations that minimize intramolecular steric repulsion while maximizing favorable electronic interactions with the pyranose ring system.

The crystallographic data reveals that the acetyl groups at positions C2, C3, and C4 exhibit distinct rotational conformations around their respective C-O ester bonds. The acetyl carbonyl groups preferentially adopt orientations that place the C=O double bonds in equatorial positions relative to the pyranose ring, thereby avoiding unfavorable steric interactions with axial hydrogen atoms and other substituents. This arrangement creates a characteristic "crown-like" spatial distribution of the three acetyl groups around the xylopyranose core, with each acetyl methyl group extending outward from the ring system to minimize steric congestion.

Detailed analysis of the crystal structure shows that the acetyl groups participate in weak intermolecular hydrogen bonding interactions with neighboring molecules in the crystal lattice. These interactions involve the acetyl carbonyl oxygen atoms acting as hydrogen bond acceptors with appropriately positioned C-H donors from adjacent molecules. The resulting crystal packing pattern demonstrates how the acetyl groups not only serve as protecting groups during synthesis but also direct the solid-state organization of the compound through controlled intermolecular interactions.

The spatial arrangement of the acetyl substituents creates distinct hydrophobic and hydrophilic regions within the molecular structure, with the acetyl methyl groups forming hydrophobic patches while the carbonyl oxygens provide hydrophilic interaction sites. This amphiphilic character influences the compound's solubility properties, making it readily soluble in moderately polar organic solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethyl acetate. The crystallographic analysis further reveals that the acetyl groups adopt conformations that minimize dipole-dipole repulsion between adjacent carbonyl groups while maintaining optimal orbital overlap for resonance stabilization within each ester linkage.

Nuclear Magnetic Resonance Spectroscopic Profiling of Anomeric Center Reactivity

Nuclear magnetic resonance spectroscopic analysis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate provides comprehensive insights into the electronic environment and reactivity characteristics of the anomeric center, revealing distinctive spectroscopic signatures that reflect the compound's unique structural features. The ¹H nuclear magnetic resonance spectrum exhibits characteristic anomeric proton signals that appear significantly downfield due to the deshielding effect of the electronegative trichloroacetimidate substituent, with the anomeric proton typically resonating around 6.5 parts per million in deuterated chloroform. This downfield shift represents a substantial displacement compared to typical glycosidic protons, indicating the pronounced electron-withdrawing influence of the trichloroacetimidate group on the anomeric carbon environment.

The ¹³C nuclear magnetic resonance spectroscopic profile reveals critical information about the anomeric carbon electronic environment, with the C1 carbon exhibiting characteristic chemical shifts around 93-100 parts per million, reflecting the combined influence of the oxygen substitution and the attached trichloroacetimidate group. The imidate carbon signal appears distinctively downfield at approximately 160-170 parts per million, consistent with the electron-deficient nature of the C=N double bond system. The three acetyl carbonyl carbons display typical ester carbonyl chemical shifts around 169-170 parts per million, while the acetyl methyl carbons resonate at approximately 20-21 parts per million, providing clear spectroscopic fingerprints for each protecting group.

Coupling constant analysis through nuclear magnetic resonance spectroscopy reveals important conformational information about the pyranose ring system and the spatial relationships between adjacent protons. The anomeric proton exhibits characteristic coupling patterns with the C2 proton that provide direct evidence for the α-anomeric configuration, with typical ³J(H1,H2) coupling constants ranging from 3-4 Hertz, consistent with the axial-equatorial relationship between these protons in the α-anomer. Additional coupling patterns within the ring system confirm the chair conformation adoption, with trans-diaxial proton pairs showing large coupling constants (8-10 Hertz) while gauche relationships exhibit smaller coupling values (2-4 Hertz).

The nuclear magnetic resonance analysis of ¹³C-labeled derivatives provides enhanced resolution for conformational analysis and structural characterization, enabling precise determination of C-C coupling constants and carbon-proton coupling patterns that reveal detailed three-dimensional structural information. These studies demonstrate that the compound maintains consistent conformational preferences across different solution environments, with the xylopyranose ring adopting a stable chair conformation despite the presence of multiple bulky substituents. The spectroscopic data reveals that the trichloroacetimidate group exhibits restricted rotation around the C1-O bond, creating a conformationally defined reactive center that facilitates stereospecific glycosylation reactions.

Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior of the acetyl substituents, with variable-temperature experiments showing restricted rotation around the ester C-O bonds at low temperatures, indicating significant rotational barriers imposed by steric interactions with the pyranose ring and adjacent substituents. The coalescence behavior observed in these studies provides quantitative information about the energy barriers for acetyl group rotation, typically ranging from 12-15 kilocalories per mole, which reflects the substantial steric congestion around the heavily substituted xylopyranose core.

特性

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-LMLFDSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate is a glycosyl donor widely used in organic synthesis, particularly in the formation of complex carbohydrates and glycoconjugates. This compound has garnered attention for its biological activity, especially in the context of glycosylation reactions which are crucial for various biochemical processes.

The compound is synthesized through the acetylation of α-D-xylopyranose followed by the introduction of the trichloroacetimidate group. This process typically involves:

- Acetylation : The hydroxyl groups of α-D-xylopyranose are protected using acetic anhydride in the presence of a catalyst like pyridine.

- Formation of Trichloroacetimidate : The resulting compound reacts with trichloroacetonitrile in a basic environment (e.g., sodium hydride) to yield 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate.

Glycosylation Reactions

The primary biological activity of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate lies in its role as a glycosyl donor in glycosylation reactions. This process is essential for:

- Synthesis of Glycoconjugates : These compounds play critical roles in cell signaling and immune responses.

- Development of Carbohydrate-based Drugs : The ability to create specific glycosidic bonds allows for the design of therapeutics that can interact with biological systems effectively.

The mechanism involves the activation of the glycosyl donor to form a glycosyl cation intermediate, which then reacts with nucleophilic acceptors to form glycosidic bonds. The trichloroacetimidate group acts as a leaving group, facilitating this transformation under mild conditions.

Research Findings and Applications

Recent studies have highlighted several applications and findings regarding this compound:

- Complex Carbohydrate Synthesis : It has been utilized in synthesizing oligosaccharides that are vital for studying carbohydrate-protein interactions.

- Vaccine Development : The compound's ability to form glycoconjugates is being explored in vaccine formulations to enhance immunogenicity.

- Pharmaceutical Applications : It is used in synthesizing glycosylated drugs which can improve bioavailability and efficacy.

Comparative Analysis

| Compound | Unique Features | Applications |

|---|---|---|

| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate | Highly reactive glycosyl donor | Glycoconjugate synthesis, drug development |

| 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl trichloroacetimidate | Alternative stereochemistry | Similar applications with potential variations in reactivity |

| 2,3,4-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | Broader applicability due to glucopyranose structure | Used in diverse carbohydrate synthesis |

Case Studies

-

Glycoconjugates for Immunotherapy :

A study demonstrated the use of this compound in synthesizing glycoconjugates that enhance immune responses against specific pathogens. By modifying the sugar moiety, researchers were able to tailor the immune response more effectively. -

Carbohydrate-based Drug Design :

Research highlighted its application in creating novel glycosides that showed improved binding affinity to target receptors involved in disease pathways.

科学的研究の応用

Overview

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate serves as a glycosyl donor in the synthesis of complex carbohydrates. Its unique structure allows it to facilitate the formation of glycosidic bonds under mild conditions, making it a valuable tool in both synthetic and biological chemistry.

Scientific Research Applications

1. Organic Synthesis

- Glycoside Formation : The primary application of this compound is in the synthesis of glycosides. Glycosides are essential intermediates for producing oligosaccharides and glycoconjugates used in various biochemical applications.

- Synthesis of Oligosaccharides : It is employed in constructing oligosaccharides which are crucial for studying carbohydrate-protein interactions and developing carbohydrate-based therapeutics.

2. Glycoconjugate Development

- Biological Significance : Glycoconjugates play vital roles in cell signaling and immune responses. The compound is utilized to create these glycoconjugates, facilitating research into their biological functions.

- Pharmaceutical Applications : The synthesis of glycosylated drugs is another significant application. These drugs often demonstrate improved pharmacokinetic properties compared to their non-glycosylated counterparts.

Case Studies

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that using 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate can lead to the successful synthesis of antiviral agents. A study highlighted its role in creating glycosides that exhibit antiviral activity against various pathogens.

Case Study 2: Vaccine Development

Another significant application is in vaccine development. The compound has been used to synthesize glycoconjugates that can enhance immune responses when used as vaccine components. This approach has shown promise in preclinical studies aimed at developing vaccines against bacterial infections.

類似化合物との比較

Comparison with Similar Trichloroacetimidate Glycosyl Donors

Structural and Functional Variations

Trichloroacetimidate donors vary in sugar type, protecting groups, and substituents, which influence their reactivity, stability, and application scope. Key structural differences include:

Reactivity and Stereochemical Outcomes

- Protecting Group Effects: Acetyl groups (e.g., in the xylopyranosyl and arabinopyranosyl derivatives) facilitate mild deprotection (e.g., NaOH/MeOH) and enhance donor solubility. Benzoyl groups (e.g., in compound C) increase electron-withdrawing effects, stabilizing the oxocarbenium ion intermediate and improving glycosylation efficiency but require harsher deprotection (e.g., NaOMe/MeOH) . Bulky substituents like allyl (compound 11) or benzyl () can hinder glycosylation at specific positions, directing regioselectivity .

- Anomeric Configuration: The α-configuration of the trichloroacetimidate group in the xylopyranosyl donor favors α-glycosidic bond formation, while β-configured donors (e.g., β-L-arabinopyranosyl) yield β-linkages . Axial placement of the trichloroacetimidate group (observed in arabinopyranosyl derivatives) stabilizes the transition state via hydrogen bonding (N–H···Cl interactions), influencing reaction kinetics .

Table 2: Reaction Promoters and Stereochemical Outcomes

準備方法

Precursor Synthesis: 2,3,4-Tri-O-acetyl-D-xylopyranose

The hemiacetal precursor is synthesized via peracetylation of D-xylose. Acetylation typically employs acetic anhydride in pyridine or under catalytic conditions (e.g., DMAP, H2SO4). The reaction proceeds at room temperature for 12–24 hours, yielding a mixture of α- and β-anomers. Crystallization or chromatography isolates the desired α-anomer, confirmed by -NMR (δ 6.2–6.5 ppm for anomeric proton).

Trichloroacetimidate Formation

General Procedure for Trichloroacetimidate Synthesis

The hemiacetal is converted to the trichloroacetimidate donor via reaction with trichloroacetonitrile (CClCN) under basic conditions. A representative protocol from the literature involves:

-

Reagents :

-

Hemiacetal (1.0 equiv)

-

CClCN (10.0 equiv)

-

KCO (5.0 equiv)

-

Anhydrous CHCl (0.1 M)

-

-

Procedure :

-

The hemiacetal is dissolved in dry CHCl, followed by addition of CClCN and KCO.

-

The mixture is stirred at room temperature for 1 hour under nitrogen.

-

After concentration, purification via silica gel chromatography (ethyl acetate/hexane gradient with 1% triethylamine) yields the trichloroacetimidate.

-

Critical Parameters :

Stereochemical Control and α-Selectivity

Mechanistic Insights and Side Reactions

Intermolecular Aglycon Transfer

A major side reaction involves the formation of trichloroacetamide via intermolecular aglycon transfer (Scheme 1). Activated trichloroacetimidate donors react with free hydroxyl groups or residual moisture, transferring the trichloroacetimidoyl group to nucleophiles. This side reaction consumes the donor and reduces yields.

Mitigation Strategies :

-

Inverse addition : Adding the hemiacetal to pre-mixed CClCN/KCO minimizes donor concentration.

-

Molecular sieves : 4Å molecular sieves sequester moisture and hydroxyl nucleophiles.

-

Low-temperature activation : Glycosylations using TMSOTf at −40°C suppress aglycon transfer.

Comparative Analysis of Synthetic Protocols

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Hemiacetal Source | Peracetylated xylose | Benzylidene-protected |

| Base | KCO | TMSOTf (catalyst) |

| Solvent | CHCl | CHCl |

| Temperature | 25°C | −40°C |

| Yield | 75–85% | 82–90% |

Protocol B, employing low-temperature activation, achieves higher yields by minimizing thermal decomposition and aglycon transfer. However, Protocol A remains widely used for its simplicity and scalability.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >97% purity. Residual CClCN is undetectable (<0.1%) via GC-MS.

Industrial and Academic Applications

The compound is pivotal in oligosaccharide synthesis, particularly for constructing β-linked xylose residues in plant cell wall analogs. Recent advances in flow chemistry have enabled kilogram-scale production using continuous reactors, achieving 90% yield with <2% trichloroacetamide byproduct .

Q & A

Basic Question: What are the standard protocols for synthesizing 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate, and how can its purity be verified?

Methodological Answer:

- Synthesis Protocol :

- Protection of Hydroxyl Groups : Start with α-D-xylopyranose and protect the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in pyridine.

- Trichloroacetimidate Formation : React the acetylated xylose derivative with trichloroacetonitrile in the presence of a base (e.g., K₂CO₃) to introduce the trichloroacetimidate group at the anomeric position .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Verification :

- NMR Spectroscopy : Confirm regiochemistry and anomeric configuration via ¹H and ¹³C NMR. Key signals include the anomeric proton (δ 6.5–7.0 ppm) and acetyl methyl groups (δ 1.8–2.2 ppm) .

- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95%) .

- X-ray Crystallography (if crystalline): Resolve the axial/equatorial configuration of the trichloroacetimidate group .

Advanced Question: How can researchers optimize glycosylation efficiency using this reagent in oligosaccharide synthesis?

Methodological Answer:

- Key Parameters :

- Activators : Use Lewis acids (e.g., BF₃·Et₂O or TMSOTf) to enhance leaving-group ability.

- Solvent System : Dichloromethane or acetonitrile improves stereoselectivity by stabilizing oxocarbenium intermediates .

- Temperature : Low temperatures (−40°C to 0°C) minimize side reactions (e.g., hydrolysis).

- Donor-Acceptor Ratio : A 1.2:1 molar ratio reduces dimerization .

- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS.

- Troubleshooting : If yields are low, preactivate the donor with a catalytic amount of TMSOTf before adding the acceptor .

Data Contradiction Analysis: How should discrepancies in reported glycosylation yields using this reagent be resolved?

Methodological Answer:

- Systematic Parameter Variation :

- Replicate Experiments : Control humidity, solvent purity, and activator batch.

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature vs. activator concentration) .

- Computational Modeling :

- Employ density functional theory (DFT) to model transition states and identify steric/electronic barriers .

- Compare computational predictions with experimental outcomes to pinpoint inconsistencies .

Structural Confirmation: What methods confirm the anomeric configuration of the trichloroacetimidate group?

Methodological Answer:

- X-ray Crystallography : Resolves the axial position of the trichloroacetimidate group on the anomeric carbon (e.g., C1–O bond length ~1.40 Å) .

- NMR Coupling Constants :

- ³J₁,₂ Coupling : For α-configuration, expect ³J < 2 Hz (axial-equatorial proton arrangement) .

- NOE Experiments : Detect spatial proximity between anomeric protons and axial substituents.

Stability and Storage: What strategies prevent premature hydrolysis of this reagent during storage?

Methodological Answer:

- Storage Conditions :

- Stability Assays :

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |

|---|---|---|

| Activator | BF₃·Et₂O (0.2 eq) | Enhances donor activation |

| Solvent | CH₂Cl₂ | Stabilizes oxocarbenium ion |

| Temperature | −30°C | Minimizes hydrolysis |

| Donor:Acceptor Ratio | 1.2:1 | Reduces dimerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。